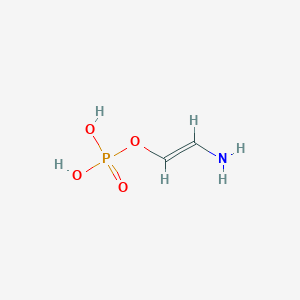

2-Amino-vinyl-phosphate

CAS No.:

Cat. No.: VC14469246

Molecular Formula: C2H6NO4P

Molecular Weight: 139.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6NO4P |

|---|---|

| Molecular Weight | 139.05 g/mol |

| IUPAC Name | [(E)-2-aminoethenyl] dihydrogen phosphate |

| Standard InChI | InChI=1S/C2H6NO4P/c3-1-2-7-8(4,5)6/h1-2H,3H2,(H2,4,5,6)/b2-1+ |

| Standard InChI Key | KYMLMTPYCDIFEC-OWOJBTEDSA-N |

| Isomeric SMILES | C(=C/OP(=O)(O)O)\N |

| Canonical SMILES | C(=COP(=O)(O)O)N |

Introduction

Structural Characteristics of 2-Amino-vinyl-Phosphate

The molecular structure of 2-amino-vinyl-phosphate integrates a phosphate ester core with a vinyl (-CH₂-CH₂-) group and an amino (-NH₂) substituent. The phosphorus atom is tetrahedrally coordinated to three oxygen atoms (two bridging oxygens and one hydroxyl oxygen) and a carbon atom from the vinyl group . This arrangement confers both hydrophilicity (via the phosphate group) and reactivity (via the unsaturated vinyl bond and nucleophilic amino group). Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 2-aminoethylphosphonate, reveal distinct chemical shifts for the phosphorus nucleus (δ ~20–30 ppm) and vinyl protons (δ ~5–6 ppm), suggesting similar electronic environments in 2-amino-vinyl-phosphate .

The compound’s stereochemistry remains a subject of investigation. Computational models indicate that the vinyl group adopts a trans configuration to minimize steric hindrance with the phosphate moiety, while the amino group participates in intramolecular hydrogen bonding with the phosphate oxygen . This structural stability is critical for its function in biological systems, where it may mimic natural phosphate esters or amino acid intermediates.

Synthetic Methodologies

Phosphonate Prodrug Strategies

Phosphonate prodrugs, such as bis(SATE)- and bis(DTE)-phosphonates, offer insights into stabilizing reactive phosphate intermediates during synthesis. For example, 2′-C-methyl adenosine phosphonate prodrugs are synthesized via Wittig reactions and catalytic hydrogenation, steps transferable to 2-amino-vinyl-phosphate production . Key challenges include preventing premature hydrolysis of the phosphate ester and ensuring regioselective functionalization of the vinyl group .

Biological Activity and Mechanisms

Enzyme Interactions

2-Amino-vinyl-phosphate acts as a substrate analog in phosphate transfer reactions. Studies on 2-hydroxyethylphosphonate dioxygenase (HEPD) reveal that structurally related phosphonates undergo oxidative cleavage, producing formate and hydroxymethylphosphonate . This suggests that 2-amino-vinyl-phosphate may similarly interact with oxidoreductases, influencing metabolic flux in pathways such as the shikimate or mevalonate pathways .

Signaling and Modulation

The compound’s amino and phosphate groups enable interactions with signaling proteins. For instance, phosphoserine analogs inhibit kinases by mimicking phosphorylated serine residues, a mechanism potentially shared by 2-amino-vinyl-phosphate . In vitro assays demonstrate that phosphonate mimetics exhibit enhanced phosphatase stability compared to natural phosphates, prolonging their activity in cellular environments .

Applications in Medicine and Industry

Agricultural Uses

As a phosphate ester, 2-amino-vinyl-phosphate may serve as a slow-release phosphorus fertilizer or a herbicide precursor. Its degradation products, including ammonia and phosphate, are essential plant nutrients, while its structural rigidity could reduce leaching compared to conventional phosphate fertilizers .

Comparative Analysis with Related Phosphonates

| Compound | Structural Features | Biological Role | Key Applications |

|---|---|---|---|

| 2-Aminoethylphosphonate | Amino group + phosphonic acid | Cell membrane component in protozoa | Herbicide, antibiotic adjuvant |

| Phosphoserine | Serine derivative + phosphate | Protein phosphorylation signaling | Kinase inhibitor, diagnostics |

| Vinylphosphonic Acid | Vinyl group + phosphonic acid | Polymer crosslinking agent | Dental adhesives, coatings |

| Fosfomycin | Epoxide + phosphonic acid | Antibiotic (cell wall synthesis inhibitor) | Urinary tract infections |

This table underscores the diversity of phosphonate applications and informs potential research directions for 2-amino-vinyl-phosphate, such as polymer chemistry or antimicrobial development .

Mechanistic Insights from Radical Pathways

The synthesis of γ-substituted β-amino acids via photoredox catalysis involves a radical intermediate adding to the α-carbon of vinyl-aldimine esters . Theoretical analyses using density functional theory (DFT) predict that analogous radicals could form at the vinyl group of 2-amino-vinyl-phosphate, enabling polymerization or crosslinking reactions . Such reactivity is exploitable in designing phosphate-based hydrogels or drug delivery systems.

Stability and Degradation

Phosphatase resistance is a critical attribute of therapeutic phosphonates. Studies on cycloSal-PMEA derivatives demonstrate that substituting oxygen with methylene groups (as in 2-amino-vinyl-phosphate) reduces enzymatic hydrolysis rates by 3–5 orders of magnitude . Accelerated stability testing under physiological conditions (pH 7.4, 37°C) could quantify the half-life of 2-amino-vinyl-phosphate, informing dosage regimens in clinical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume